molecular formula C18H18N2O4 B2837268 Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate CAS No. 1903244-50-7

Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate

Cat. No.: B2837268
CAS No.: 1903244-50-7
M. Wt: 326.352
InChI Key: FCDRCEBOGSQRJB-UHFFFAOYSA-N
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Description

Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate is a chemical compound that features a pyrrolidine ring, a pyridine ring, and a benzoate ester.

Scientific Research Applications

Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate has diverse applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in creating new materials with unique properties.

Preparation Methods

The synthesis of Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.

    Formation of the Benzoate Ester: The final step involves esterification to form the benzoate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to Methyl 4-(3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl)benzoate include:

    Pyrrolidine-2-one derivatives: These compounds share the pyrrolidine ring and have similar biological activities.

    Pyridine-containing compounds: These compounds have the pyridine ring and are used in various chemical and biological applications.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(3-pyridin-2-yloxypyrrolidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-18(22)14-7-5-13(6-8-14)17(21)20-11-9-15(12-20)24-16-4-2-3-10-19-16/h2-8,10,15H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDRCEBOGSQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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